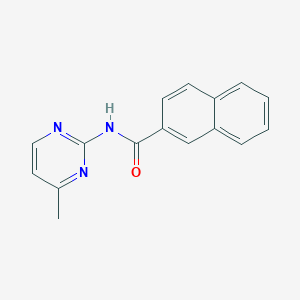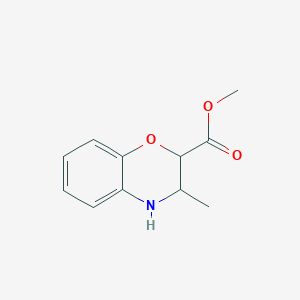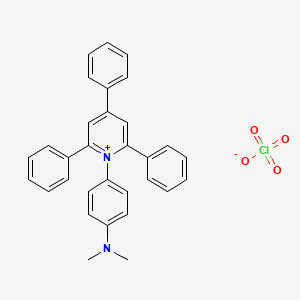
1-Methyl-1-(2-oxo-2-(3-phenylpropoxy)ethyl)piperidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-(2-oxo-2-(3-phenylpropoxy)ethyl)piperidin-1-ium iodide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MPP+ and is synthesized through a specific method.
Scientific Research Applications
MPP+ has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of MPP+ is in the study of Parkinson's disease. MPP+ is known to selectively damage dopaminergic neurons, which are the cells that are affected in Parkinson's disease. This property of MPP+ has made it a valuable tool for studying the pathophysiology of Parkinson's disease and developing potential treatments.
Mechanism of Action
MPP+ exerts its toxic effects on dopaminergic neurons through its ability to enter the cells through the dopamine transporter. Once inside the cells, MPP+ is oxidized by the enzyme monoamine oxidase-B (MAO-B) to form a highly reactive metabolite that damages the mitochondria and leads to cell death.
Biochemical and Physiological Effects:
MPP+ has been shown to have several biochemical and physiological effects on cells. It selectively damages dopaminergic neurons, which are the cells that produce dopamine, a neurotransmitter that is crucial for movement control. The damage to these cells leads to a decrease in dopamine levels, which results in the characteristic motor symptoms of Parkinson's disease. MPP+ also affects the mitochondrial function of cells, leading to a decrease in energy production and an increase in oxidative stress.
Advantages and Limitations for Lab Experiments
MPP+ has several advantages for lab experiments, including its ability to selectively damage dopaminergic neurons and its well-established mechanism of action. However, MPP+ also has several limitations, including its toxicity and potential hazards associated with its use. Careful handling and disposal of MPP+ are necessary to ensure the safety of researchers and the environment.
Future Directions
For the study of MPP+ include the development of new treatments for Parkinson's disease and improved methods for synthesizing and purifying the compound.
Synthesis Methods
MPP+ is synthesized through a specific method that involves the reaction between N-methyl-4-phenylpyridinium iodide and 3-phenylpropyl bromide. This reaction results in the formation of MPP+ as a white crystalline solid. The synthesis method of MPP+ is crucial to ensure the purity and quality of the compound for its scientific research applications.
properties
IUPAC Name |
3-phenylpropyl 2-(1-methylpiperidin-1-ium-1-yl)acetate;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26NO2.HI/c1-18(12-6-3-7-13-18)15-17(19)20-14-8-11-16-9-4-2-5-10-16;/h2,4-5,9-10H,3,6-8,11-15H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBLDWSOHVTQQL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)CC(=O)OCCCC2=CC=CC=C2.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B7451957.png)
![N-{2-[butyl(methyl)amino]ethyl}-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B7451972.png)
![1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7451982.png)

![2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone](/img/structure/B7452013.png)





![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)

![[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7452050.png)
